molecular formula C17H13BrN2O5 B5912720 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

Cat. No.: B5912720
M. Wt: 405.2 g/mol
InChI Key: XENGVELZLYGIBJ-UKTHLTGXSA-N
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Description

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is a complex organic compound characterized by the presence of multiple furan rings and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide typically involves multi-step organic reactions. The process begins with the bromination of a furan ring, followed by the introduction of the vinyl group and the subsequent formation of the amide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-furylmethylamine
  • 5-bromo-2-furylmethyl-N-methylamine

Uniqueness

Compared to similar compounds, 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is unique due to its multi-furan structure and the presence of both bromine and amide functional groups

Properties

IUPAC Name

5-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c18-15-6-5-14(25-15)17(22)20-13(9-11-3-1-7-23-11)16(21)19-10-12-4-2-8-24-12/h1-9H,10H2,(H,19,21)(H,20,22)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENGVELZLYGIBJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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